molecular formula C8H12 B13456292 2-Methylidenespiro[3.3]heptane

2-Methylidenespiro[3.3]heptane

Cat. No.: B13456292
M. Wt: 108.18 g/mol
InChI Key: GIHMMLGMHDXGFJ-UHFFFAOYSA-N
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Description

2-Methylidenespiro[3.3]heptane is an organic compound characterized by a unique spirocyclic structure. This compound features a seven-membered ring with a methylene group attached to the spiro carbon, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidenespiro[3.3]heptane typically involves the reaction of ketenes with activated or strained alkenes. One common method is the thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of trifluoromethanesulfonic anhydride and collidine, followed by hydrolysis of the intermediate vinamidinium salts .

Industrial Production Methods

While specific industrial production methods for 2-Methylidenespiro[3The use of photochemical reactions and energy transfer catalysis has also been explored for the synthesis of related spiro compounds .

Chemical Reactions Analysis

Types of Reactions

2-Methylidenespiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the methylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Methyl-substituted spiro compounds.

    Substitution: Halogenated spiro compounds.

Scientific Research Applications

2-Methylidenespiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylidenespiro[3.3]heptane involves its ability to mimic the structural and electronic properties of benzene rings. This mimicry allows it to interact with biological targets in a similar manner to benzene-containing compounds. The non-coplanar exit vectors of the spirocyclic structure enable it to fit into binding sites that are otherwise inaccessible to planar aromatic rings .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[1.1.1]pentane
  • Cubane
  • Bicyclo[2.2.2]octane
  • 2-Oxabicyclo[2.2.2]octane

Uniqueness

2-Methylidenespiro[3.3]heptane is unique due to its non-coplanar exit vectors, which provide distinct spatial arrangements compared to other saturated benzene bioisosteres. This unique feature allows it to mimic mono-, meta-, and para-substituted benzene rings in drugs, offering versatility in drug design and development .

Properties

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

2-methylidenespiro[3.3]heptane

InChI

InChI=1S/C8H12/c1-7-5-8(6-7)3-2-4-8/h1-6H2

InChI Key

GIHMMLGMHDXGFJ-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2(C1)CCC2

Origin of Product

United States

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